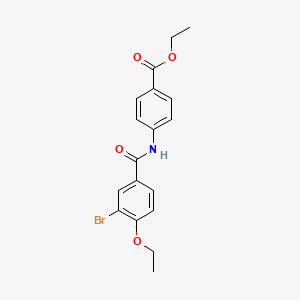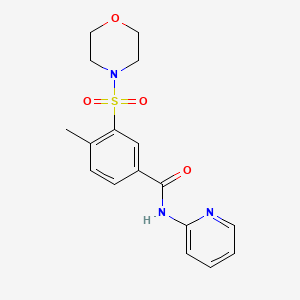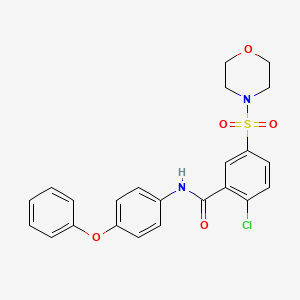![molecular formula C21H16BrClN2O4S B3563254 5-[(4-acetylphenyl)sulfamoyl]-N-(4-bromophenyl)-2-chlorobenzamide](/img/structure/B3563254.png)
5-[(4-acetylphenyl)sulfamoyl]-N-(4-bromophenyl)-2-chlorobenzamide
Overview
Description
5-[(4-acetylphenyl)sulfamoyl]-N-(4-bromophenyl)-2-chlorobenzamide is a complex organic compound characterized by its unique structure, which includes acetyl, sulfamoyl, bromophenyl, and chlorobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-acetylphenyl)sulfamoyl]-N-(4-bromophenyl)-2-chlorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Sulfamoylation: The addition of the sulfamoyl group, often using sulfamoyl chloride in the presence of a base.
Bromination: The bromination of the phenyl ring, typically using bromine or N-bromosuccinimide (NBS).
Chlorobenzamide Formation: The final step involves the formation of the chlorobenzamide group through a condensation reaction with 2-chlorobenzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-acetylphenyl)sulfamoyl]-N-(4-bromophenyl)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group would yield a carboxylic acid derivative, while substitution of the bromine atom could yield a variety of substituted phenyl derivatives.
Scientific Research Applications
5-[(4-acetylphenyl)sulfamoyl]-N-(4-bromophenyl)-2-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(4-acetylphenyl)sulfamoyl]-N-(4-bromophenyl)-2-chlorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit a key enzyme involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
5-[(4-acetylphenyl)sulfamoyl]-N-(4-chlorophenyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.
5-[(4-acetylphenyl)sulfamoyl]-N-(4-fluorophenyl)-2-chlorobenzamide: Similar structure but with a fluorine atom instead of bromine.
5-[(4-acetylphenyl)sulfamoyl]-N-(4-methylphenyl)-2-chlorobenzamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
The uniqueness of 5-[(4-acetylphenyl)sulfamoyl]-N-(4-bromophenyl)-2-chlorobenzamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom, for example, can influence its reactivity and interaction with biological targets compared to its chlorine or fluorine analogs.
Properties
IUPAC Name |
5-[(4-acetylphenyl)sulfamoyl]-N-(4-bromophenyl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2O4S/c1-13(26)14-2-6-17(7-3-14)25-30(28,29)18-10-11-20(23)19(12-18)21(27)24-16-8-4-15(22)5-9-16/h2-12,25H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFRXMDFRHMKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3563176.png)
![2-{[4-(4-ethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3563182.png)
![4-({[4-(4-ethoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B3563185.png)
![N-(2-ethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3563195.png)
![N-(4-ethylphenyl)-2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3563196.png)
![3-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1??,2-BENZOTHIAZOLE-1,1-DIONE](/img/structure/B3563208.png)
![2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE](/img/structure/B3563217.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B3563219.png)
![N-(2-furylmethyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3563228.png)
![PIPERAZINE, 1-[(3-CHLORO-4-METHOXYPHENYL)SULFONYL]-4-(4-METHOXYPHENYL)-](/img/structure/B3563236.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3563253.png)


